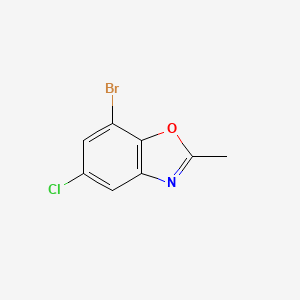

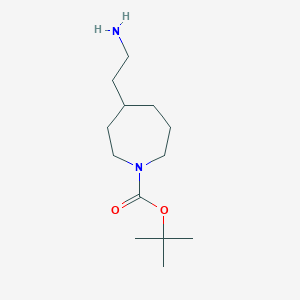

![molecular formula C6H3BrClN3 B1382013 2-Brom-7-chlor-[1,2,4]triazolo[1,5-a]pyridin CAS No. 1504581-11-6](/img/structure/B1382013.png)

2-Brom-7-chlor-[1,2,4]triazolo[1,5-a]pyridin

Übersicht

Beschreibung

“2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of bicyclic N-heteroarenes known as [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer activities .

Synthesis Analysis

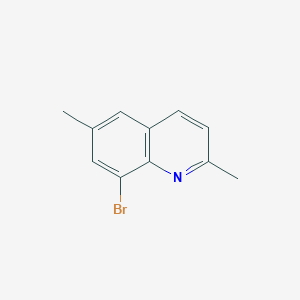

The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Wissenschaftliche Forschungsanwendungen

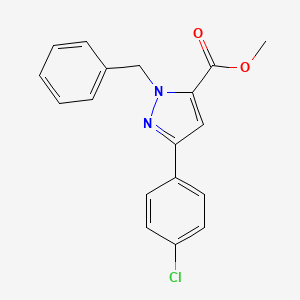

Synthese von Heterocyclen

Die Verbindung wird zur Synthese von Heterocyclen verwendet, die in der medizinischen Chemie von entscheidender Bedeutung sind. Stickstoffhaltige Heterocyclen wie 1,2,4-Triazolo[1,5-a]pyridin kommen in vielen Naturprodukten mit bedeutenden biologischen Aktivitäten vor. Diese Verbindungen werden unter Verwendung nachhaltiger Methoden synthetisiert, wobei häufig katalysatorfreie, additivfreie und umweltfreundliche Methoden unter Mikrowellenbedingungen zum Einsatz kommen .

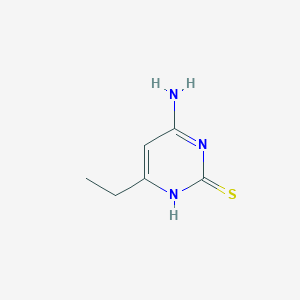

Pharmakologische Potentiale

Triazolo[1,5-a]pyridine zeigen ein breites Spektrum an pharmakologischen Aktivitäten. Sie wirken als inverse Agonisten für RORγt, Inhibitoren für PHD-1, JAK1 und JAK2 und werden zur Behandlung von Herz-Kreislauf-Erkrankungen, Typ-2-Diabetes und hyperproliferativen Erkrankungen eingesetzt . Der Triazol-Kern ist ein zentraler Bestandteil in vielen Wirkstoffklassen, darunter antibakterielle, antimykotische, krebshemmende und antivirale Medikamente .

Antimikrobielle Anwendungen

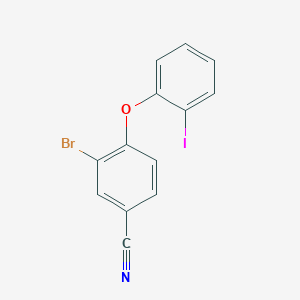

Der Triazol-Rest ist für seine antimikrobiellen Eigenschaften bekannt. Er ist Bestandteil der Struktur vieler Antimykotika wie Itraconazol und Fluconazol. Die Fähigkeit, an verschiedene Enzyme und Rezeptoren im biologischen System zu binden, macht ihn zu einem wertvollen Bestandteil bei der Entwicklung neuer antibakterieller Wirkstoffe zur Bekämpfung multiresistenter Krankheitserreger .

Modulation der biologischen Aktivität

Verbindungen, die den Triazolo[1,5-a]pyridin-Strukturbaustein enthalten, sind an der Modulation biologischer Aktivitäten beteiligt. So zielen sie beispielsweise auf Fettsäure-bindende Proteine (FABPs) ab, die als potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt wurden .

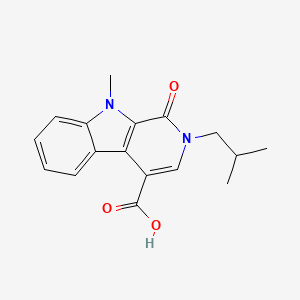

Design von Krebsmedikamenten

Das Triazolo[1,5-a]pyridin-Gerüst wird häufig beim Design von Krebsmedikamenten verwendet. Durch den Einsatz einer molekularen Hybridisierungsstrategie konnten Forscher eine Reihe von Triazolo[1,5-a]pyridin-Indol-Derivaten synthetisieren, die auf ihr Potenzial als Krebsmedikamente untersucht werden .

Materialwissenschaften

Neben seinen biomedizinischen Anwendungen finden 1,2,4-Triazolo[1,5-a]pyridin-Verbindungen auch Anwendung in den Materialwissenschaften. Ihre einzigartigen Struktureigenschaften machen sie für verschiedene Anwendungen in diesem Bereich geeignet, obwohl spezifische Anwendungen in der verfügbaren Literatur nicht näher beschrieben werden .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine backbone, like 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyridine derivatives interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may affect pathways related to rorγt, phd-1, jak1, and jak2 .

Result of Action

Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may have effects related to the inhibition of rorγt, phd-1, jak1, and jak2 .

Biochemische Analyse

Biochemical Properties

2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Moreover, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their conformation and activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can interfere with the replication and repair of DNA, further impacting cell function and viability .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine in laboratory settings are critical for its effectiveness. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity . Long-term studies have shown that 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of this compound are crucial for its activity and function.

Eigenschaften

IUPAC Name |

2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSBLAVOHHUKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)Br)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1504581-11-6 | |

| Record name | 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)